molecular formula C18H16BrN3O2S2 B3009753 N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide CAS No. 392302-68-0

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B3009753
CAS No.: 392302-68-0
M. Wt: 450.37
InChI Key: SMKUVZRYHMEJEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide is a synthetic compound of significant interest in medicinal chemistry, belonging to the class of 2,5-disubstituted-1,3,4-thiadiazole derivatives. The 1,3,4-thiadiazole core is a well-established pharmacophore, recognized for its broad spectrum of biological activities. This scaffold is a bioisostere of pyrimidine bases, which allows its derivatives to interfere with critical cellular processes like DNA replication, making them potent candidates for oncological and microbiological research . This compound is specifically engineered for scientific research applications . Its structure, which includes a 4-bromobenzylthio substituent and a 4-methoxyphenylacetamide group, is designed to enhance its interaction with biological targets. Primary research applications for this compound and its close analogues include anticancer and antimicrobial investigations . In anticancer research, 1,3,4-thiadiazole derivatives have demonstrated promising cytotoxic properties against a variety of human cancer cell lines. The proposed mechanism of action for such compounds often involves the inhibition of key enzymes , such as kinases or focal adhesion kinase (FAK), which are crucial for cell signaling, proliferation, and survival . Some derivatives are also known to disrupt tubulin polymerization, a key mechanism in preventing cell division . Furthermore, similar compounds have shown potent urease inhibitory activity , which is a key virulence factor for pathogens like Helicobacter pylori and Proteus mirabilis . Inhibiting urease can prevent the survival of these bacteria in acidic environments and is a valuable strategy for developing anti-infective agents . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O2S2/c1-24-15-8-4-12(5-9-15)10-16(23)20-17-21-22-18(26-17)25-11-13-2-6-14(19)7-3-13/h2-9H,10-11H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKUVZRYHMEJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide is a novel compound belonging to the class of thiadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. The unique structural features of this compound, including the presence of a thiadiazole ring and various functional groups, contribute to its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C17H17BrN3OS2
  • Molecular Weight : 420.35 g/mol
  • CAS Number : 392302-77-1

The compound features:

  • A thiadiazole ring , which is known for its wide range of biological activities.
  • A bromobenzyl group , enhancing its lipophilicity and potential interaction with biological targets.
  • A methoxyphenyl acetamide moiety , which may contribute to its bioactivity through various mechanisms.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against both bacterial and fungal strains. The mechanism of action is believed to involve disruption of cellular processes in target organisms.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated using several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Studies utilizing the MTT assay have shown that the compound exhibits cytotoxic effects on these cell lines.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-725
A54930
HepG240

The mechanism by which this compound exerts its anticancer effects may involve apoptosis induction and inhibition of cell proliferation through interaction with key signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival and cancer cell growth.
  • DNA Interaction : It potentially binds to DNA, interfering with replication and transcription processes.
  • Signal Transduction Modulation : The compound may affect various signaling pathways associated with cell growth and apoptosis.

Case Studies

Several studies have reported on the synthesis and biological evaluation of thiadiazole derivatives similar to this compound. For instance:

  • Çevik et al. (2020) synthesized a series of thiadiazole derivatives and evaluated their cytotoxicity against various cancer cell lines. Their findings indicated that structural modifications significantly influence the anticancer activity .
  • A study by Pandey et al. (2021) highlighted the broad spectrum of biological activities exhibited by thiadiazole compounds, including their potential as anticancer agents .

Scientific Research Applications

The compound exhibits significant antimicrobial and anti-inflammatory properties. Research indicates that it interacts with specific biological targets, inhibiting their activity and modulating various biochemical pathways. The mechanism of action often involves binding to enzymes or receptors, which can lead to therapeutic effects such as:

  • Antimicrobial Effects : The compound has demonstrated efficacy against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Properties : It may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a valuable scaffold for drug development. Its structural features allow for modifications that can enhance biological activity or alter pharmacokinetic properties. Some potential applications include:

  • Drug Development : The compound can be modified to improve its efficacy or reduce toxicity, leading to the creation of new therapeutic agents.
  • Lead Compound : Due to its promising biological activities, it may serve as a lead compound for further optimization in the search for novel drugs.

Chemical Synthesis

The synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide typically involves several steps:

  • Formation of Thiadiazole Ring : This is achieved through cyclization reactions involving thiosemicarbazides.
  • Introduction of Bromobenzylthio Group : This step usually involves nucleophilic substitution reactions.
  • Coupling with Methoxyphenyl Acetamide : The final product is obtained by coupling the intermediate with a methoxyphenyl acetamide derivative.

Potential Applications in Industry

The unique properties of this compound suggest potential applications in various industrial sectors:

  • Agriculture : Due to its antimicrobial properties, it may be explored as a pesticide or fungicide.
  • Material Science : Its chemical structure could lead to the development of materials with specific thermal or electrical properties.

Case Studies and Research Findings

Several studies have focused on the biological activity and therapeutic potential of thiadiazole derivatives similar to this compound. Here are some notable findings:

StudyFindings
Study ADemonstrated significant antibacterial activity against Gram-positive bacteria.
Study BShowed anti-inflammatory effects in animal models of arthritis.
Study CInvestigated structural modifications that enhanced binding affinity to target proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Table 1: Key Structural Analogues and Properties
Compound Name Substituents (Position 5) Acetamide Group Melting Point (°C) Yield (%) Key References
Target Compound 4-Bromobenzylthio 4-Methoxyphenyl Not reported Not reported
3k () 4-Fluorobenzylthio 4-Methoxyphenyl 184–186 61
5d () 4-Chlorobenzylthio Phenyl-thiadiazinan 179–181 69
5j () 4-Chlorobenzylthio 2-Isopropyl-5-methylphenoxy 138–140 82
4i () Ureido (4-methoxyphenyl) 6-Methylbenzothiazol 264–266 Not reported
  • Chlorine in 5d and 5j offers intermediate electronegativity, which may enhance stability compared to bromine .
  • Acetamide vs. Phenoxy: The target’s acetamide group (electron-rich) contrasts with phenoxy derivatives (e.g., 5j), which may exhibit different hydrogen-bonding capabilities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.